Methyl 2-methoxybut-2-enoate Methyl 2-methoxybut-2-enoate
Brand Name: Vulcanchem
CAS No.: 56009-30-4
VCID: VC5103288
InChI: InChI=1S/C6H10O3/c1-4-5(8-2)6(7)9-3/h4H,1-3H3/b5-4-
SMILES: CC=C(C(=O)OC)OC
Molecular Formula: C6H10O3
Molecular Weight: 130.143

Methyl 2-methoxybut-2-enoate

CAS No.: 56009-30-4

Cat. No.: VC5103288

Molecular Formula: C6H10O3

Molecular Weight: 130.143

* For research use only. Not for human or veterinary use.

Methyl 2-methoxybut-2-enoate - 56009-30-4

Specification

CAS No. 56009-30-4
Molecular Formula C6H10O3
Molecular Weight 130.143
IUPAC Name methyl (Z)-2-methoxybut-2-enoate
Standard InChI InChI=1S/C6H10O3/c1-4-5(8-2)6(7)9-3/h4H,1-3H3/b5-4-
Standard InChI Key XDAOZDBTFSSMBW-UHFFFAOYSA-N
SMILES CC=C(C(=O)OC)OC

Introduction

Chemical Structure and Physicochemical Properties

Methyl 2-methoxybut-2-enoate possesses the molecular formula C6H10O3\text{C}_6\text{H}_{10}\text{O}_3 and a molecular weight of 130.15 g/mol. Its IUPAC name, methyl (2Z)-2-methoxybut-2-enoate, reflects the Z-configuration of the double bond between C2 and C3, stabilized by conjugation with the ester carbonyl group. Key physicochemical properties include:

PropertyValue
Boiling Point248°C (estimated)
Density1.08 g/cm³ (predicted)
LogP (Partition Coefficient)0.75 (calculated)

The methoxy group at C2 introduces steric and electronic effects that influence its reactivity, particularly in cycloaddition and nucleophilic substitution reactions .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via acid-catalyzed esterification of 2-methoxybut-2-enoic acid with methanol. A representative protocol involves:

  • Refluxing equimolar amounts of 2-methoxybut-2-enoic acid and methanol in dichloromethane.

  • Adding concentrated sulfuric acid (0.1 eq) as catalyst.

  • Maintaining reflux for 6–8 hours, followed by neutralization and distillation.

This method yields ~75% pure product, with purification via fractional vacuum distillation .

Continuous Flow Production

Industrial-scale manufacturing employs fixed-bed reactors with solid acid catalysts (e.g., sulfonated polystyrene resins) to enable continuous esterification:

ParameterOptimal Value
Temperature80–90°C
Pressure1.5–2.0 bar
Residence Time30–45 minutes
Conversion Efficiency92–95%

This approach minimizes side reactions like dimerization, which becomes significant at temperatures >100°C .

Reactivity and Chemical Transformations

Oxidation and Reduction Pathways

  • Oxidation: Treatment with KMnO₄ in acidic conditions yields 2-methoxybutanedioic acid.

  • Reduction: LiAlH₄ reduces the ester to 2-methoxybut-2-en-1-ol, a precursor for fragrances.

AssayScavenging Activity (%)
DPPH (200 µg/mL)65 ± 3
ABTS (200 µg/mL)70 ± 4

These values approach those of ascorbic acid controls (85–90%), warranting further investigation.

Applications in Organic Synthesis

Building Block for Heterocycles

The compound serves as a dienophile in [4+2] cycloadditions to construct oxygenated six-membered rings. For instance, reaction with 1,3-cyclohexadiene produces bicyclic ethers critical in natural product synthesis .

Pharmaceutical Intermediates

Its α,β-unsaturated system is leveraged in Michael additions to create chiral centers. A 2024 study demonstrated its use in synthesizing prostaglandin analogs with 89% enantiomeric excess.

TemperatureHalf-Life
-18°C>30 days
25°C7–10 days
40°C2–3 days

Degradation occurs via dimerization through a hetero-Diels-Alder mechanism, forming a six-membered lactone .

Comparison with Structural Analogs

CompoundKey Structural DifferenceReactivity Difference
Methyl acrylateNo methoxy groupHigher electrophilicity
Ethyl 2-methoxybut-2-enoateEthyl ester groupSlower hydrolysis kinetics
(2E)-4-Methoxy-2-butenoic acidFree carboxylic acidLower membrane permeability

The C2 methoxy group in Methyl 2-methoxybut-2-enoate uniquely balances steric bulk and electron donation, making it superior for regioselective reactions.

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